![molecular formula C9H9N3O B2373537 7-Amino-3-methylquinazolin-4-one CAS No. 1379350-12-5](/img/structure/B2373537.png)
7-Amino-3-methylquinazolin-4-one
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Overview
Description
7-Amino-3-methylquinazolin-4-one is a derivative of quinazolinone, a class of compounds that have a wide range of biological activities . The compound is stored in a refrigerator and shipped at room temperature .
Synthesis Analysis
Quinazolin-4(3H)-ones are synthesized mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . Another efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused with a pyrimidine ring . The electronegativity and the electrocatalytic degree of the oxidizable (and non-oxidizable) functional groups of pollutants can be accurately identified using a molecular structure analysis method based on quantum chemistry .Chemical Reactions Analysis
Quinazolinones are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has also been reported .Physical And Chemical Properties Analysis
7-Amino-3-methylquinazolin-4-one is a white to yellow solid . It is stored in a refrigerator and shipped at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Corrosion Inhibition
Background: Relatively inexpensive and stable Schiff bases derived from 7-amino-3-methylquinazolin-4-one have been investigated as efficient inhibitors of mild steel corrosion in corrosive acid environments . These Schiff bases include:
Plant Growth Promotion
Application:- At a concentration of 0.01%, it demonstrated a 42.7% increase in root length compared to control samples .
Green Synthesis of Quinazolin-4-ones
Method:Mechanism of Action
Safety and Hazards
While specific safety and hazards information for 7-Amino-3-methylquinazolin-4-one was not found, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
Future Directions
The future directions for 7-Amino-3-methylquinazolin-4-one and similar compounds could involve the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This could lead to the creation of designer biochars to help solve environmental issues and supply a variety of plant-available nutrients for crop growth .
properties
IUPAC Name |
7-amino-3-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFJTHSBXSOVEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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